molecular formula C11H17N3 B574541 1-[(5-Methylpyridin-3-YL)methyl]piperazine CAS No. 182354-90-1

1-[(5-Methylpyridin-3-YL)methyl]piperazine

Cat. No.: B574541
CAS No.: 182354-90-1
M. Wt: 191.278
InChI Key: OBCVMHQQPMNEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Methylpyridin-3-YL)methyl]piperazine is a chemical compound with the molecular formula C11H17N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methyl-substituted pyridine ring attached to a piperazine moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylpyridin-3-YL)methyl]piperazine typically involves the reaction of 5-methyl-3-pyridinemethanol with piperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylpyridin-3-YL)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Methylpyridin-3-YL)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Methylpyridin-3-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methylpyridin-3-YL)methyl]piperazine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

182354-90-1

Molecular Formula

C11H17N3

Molecular Weight

191.278

IUPAC Name

1-[(5-methylpyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C11H17N3/c1-10-6-11(8-13-7-10)9-14-4-2-12-3-5-14/h6-8,12H,2-5,9H2,1H3

InChI Key

OBCVMHQQPMNEBP-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)CN2CCNCC2

Origin of Product

United States

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